molecular formula C8H4BrClF2N2 B13468396 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

Katalognummer: B13468396
Molekulargewicht: 281.48 g/mol
InChI-Schlüssel: TXWIJOHIDDNWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a compound of significant interest in the field of organic chemistry. This compound features a benzodiazole ring substituted with bromodifluoromethyl and chloro groups, which impart unique chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various synthetic applications.

Vorbereitungsmethoden

The synthesis of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be achieved through several routes. One common method involves the reaction of 2-chloro-1H-1,3-benzodiazole with bromodifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Wirkmechanismus

The mechanism of action of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromodifluoromethyl and chloro groups. These groups can undergo nucleophilic substitution, cross-coupling, and other reactions, allowing the compound to modify target molecules and pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Vergleich Mit ähnlichen Verbindungen

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H4BrClF2N2

Molekulargewicht

281.48 g/mol

IUPAC-Name

1-[bromo(difluoro)methyl]-2-chlorobenzimidazole

InChI

InChI=1S/C8H4BrClF2N2/c9-8(11,12)14-6-4-2-1-3-5(6)13-7(14)10/h1-4H

InChI-Schlüssel

TXWIJOHIDDNWKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.